4-Hydroxymethyl-4-methyl-cyclohex-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxymethyl-4-methyl-cyclohex-2-enone is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound is characterized by a cyclohexenone ring substituted with a hydroxymethyl and a methyl group. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method for synthesizing this compound involves the reaction of cyclohexanone with formaldehyde and a base, followed by oxidation. This method typically requires controlled temperatures and specific reaction times to ensure high yields.
Industrial Production: Industrially, this compound can be produced through the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts. This method is efficient and scalable, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Major Products Formed:
- Oxidation typically yields carboxylic acids or ketones.
- Reduction often results in the formation of alcohols.
- Substitution reactions can produce a variety of substituted cyclohexenone derivatives.
Scientific Research Applications
4-Hydroxymethyl-4-methyl-cyclohex-2-enone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxymethyl-4-methyl-cyclohex-2-enone involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active compounds . The hydroxymethyl group plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Cyclohexenone: A simpler analog without the hydroxymethyl and methyl substitutions.
4-Methylcyclohex-2-enone: Similar structure but lacks the hydroxymethyl group.
4-Hydroxymethylcyclohex-2-enone: Similar structure but lacks the methyl group.
Uniqueness: 4-Hydroxymethyl-4-methyl-cyclohex-2-enone is unique due to the presence of both hydroxymethyl and methyl groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow it to participate in a broader range of reactions compared to its analogs .
Properties
CAS No. |
24730-93-6 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-(hydroxymethyl)-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-8(6-9)4-2-7(10)3-5-8/h2,4,9H,3,5-6H2,1H3 |
InChI Key |
MDZHAUYWLJDPTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.